VIRE_HELVI Virescein
Description
VIRE_HELVI Virescein (hereafter referred to as Virescein) is a moricin-like antimicrobial peptide (AMP) isolated from the hemolymph of Heliothis virescens (tobacco budworm), a lepidopteran pest species. It is encoded by a 682-base pair transcript (NCBI accession #FJ546342.1) that translates into a 66-amino acid precursor, with the mature peptide consisting of 41 residues . Virescein is part of the insect innate immune response and is rapidly upregulated in hemocytes and fat body tissues following bacterial infection, peaking in transcription levels at 6 hours post-infection . Its primary function is to disrupt microbial membranes via hydrophobic interactions and cysteine-stabilized α-helical motifs (CS-αβ), a common mechanism among insect AMPs .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKIPIGAIKKAGKAIGKGLRAVNIASTAHDVYTFFKPKKRH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Virescein belongs to a broader class of lepidopteran AMPs, which includes heliomicin , heliocin , gloverin-like peptides , and Hv-3-Tox . Below is a detailed structural, functional, and evolutionary comparison:
Structural Features
Functional Roles
- Virescein : Broad-spectrum antibacterial activity, targeting Gram-negative bacteria via membrane permeabilization .
- Heliomicin : Specialized antifungal activity against Candida spp. and Aspergillus spp., mediated by defensin-like β-sheet structures .
- Heliocin : Immune-modulatory role, enhancing hemocyte aggregation and phagocytosis .
- Gloverin-like AMP : Inhibits bacterial protein synthesis by binding to ribosomal subunits .
- Hv-3-Tox : Disrupts microbial biofilms via cysteine-rich toxin cassettes .
Expression Dynamics
| Compound | Tissue Specificity | Peak Induction Time (Post-Infection) | Sustained Expression? |
|---|---|---|---|
| Virescein | Hemocytes, fat body | 6 hours | No (declines by 18h) |
| Heliomicin | Fat body | 6 hours | Yes (up to 24h) |
| Heliocin | Hemocytes | 3 hours | No (peaks transiently) |
| Gloverin-like AMP | Fat body | 3 hours | No (declines by 18h) |
| Hv-3-Tox | Hemocytes | 6 hours | Yes (up to 24h) |
Evolutionary Insights
- Virescein and other moricin-like AMPs exhibit high conservation in cysteine positioning but diverge in non-cysteine regions, suggesting adaptive evolution to target diverse pathogens .
- Heliomicin’s defensin structure is evolutionarily conserved across Lepidoptera, indicating a critical role in antifungal defense .
- Hv-3-Tox shows minimal homology with orthologs from other species, suggesting H. virescens-specific innovation in biofilm disruption .
Research Implications
For example:
- Biocontrol Strategies : Silencing Virescein via RNA interference (RNAi) could impair H. virescens immunity, enhancing susceptibility to entomopathogens .
- Antimicrobial Drug Development : Virescein’s membrane-disrupting mechanism offers a template for designing synthetic peptides against multidrug-resistant bacteria .
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